3-(bromomethyl)pyrrolidin-2-one

Catalog No.
S6454229
CAS No.
1934611-64-9
M.F
C5H8BrNO
M. Wt
178.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(bromomethyl)pyrrolidin-2-one

CAS Number

1934611-64-9

Product Name

3-(bromomethyl)pyrrolidin-2-one

IUPAC Name

3-(bromomethyl)pyrrolidin-2-one

Molecular Formula

C5H8BrNO

Molecular Weight

178.03 g/mol

InChI

InChI=1S/C5H8BrNO/c6-3-4-1-2-7-5(4)8/h4H,1-3H2,(H,7,8)

InChI Key

YHKOCBQKDAVHGT-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1CBr

3-(Bromomethyl)pyrrolidin-2-one is a halogenated nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring with a bromomethyl substituent. It has the molecular formula C6H10BrN1OC_6H_{10}BrN_1O and a molecular weight of approximately 189.06 g/mol. This compound appears as a crystalline solid and is notable for its unique reactivity due to the presence of the bromomethyl group, which can participate in various chemical transformations, making it significant in both synthetic organic chemistry and medicinal applications.

  • Nucleophilic Substitution: The bromomethyl group can be easily substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of various derivatives.
  • Oxidation: This compound can be oxidized to yield different products, including 3-(bromomethyl)pyrrolidine-2,5-dione using strong oxidizing agents.
  • Reduction: The bromomethyl group can be reduced using reducing agents like lithium aluminum hydride, resulting in 3-methylpyrrolidin-2-one.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in creating more complex structures.

3-(Bromomethyl)pyrrolidin-2-one exhibits significant biological activity. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction may lead to modulation of enzyme activity and alterations in cellular processes. For instance, compounds with similar structures have shown effects on cell signaling pathways and gene expression, potentially influencing cellular metabolism and inducing oxidative stress in various cell types.

The synthesis of 3-(Bromomethyl)pyrrolidin-2-one typically involves the bromination of pyrrolidin-2-one. Common methods include:

  • Bromomethylation Reaction: Pyrrolidin-2-one is reacted with bromomethylating agents such as bromomethyl acetate or bromomethyl ether in the presence of bases like sodium hydroxide or potassium carbonate. This reaction is usually conducted in organic solvents like dichloromethane or tetrahydrofuran at controlled temperatures.
  • Industrial Production: For large-scale production, continuous flow reactors may be utilized to enhance yield and ensure consistency while considering safety and environmental factors.

Studies on 3-(Bromomethyl)pyrrolidin-2-one have shown its potential interactions with biological targets. For example, it may influence enzyme activities related to DNA repair mechanisms, potentially leading to therapeutic effects against certain diseases. Additionally, research indicates that compounds with similar structures can modulate synaptic vesicle protein interactions, suggesting broader implications for neurological studies.

Several compounds share structural similarities with 3-(Bromomethyl)pyrrolidin-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
3-(Chloromethyl)pyrrolidin-2-oneChlorine instead of bromineGenerally less reactive than brominated analogs
1-Methylpyrrolidin-2-oneNo halogen substituentLess complex reactivity profile
5-(Bromomethyl)pyrrolidin-2-oneBromine at a different positionExhibits different reactivity patterns
3-(Bromomethyl)-1-methylpyrrolidineMethyl substitution on the nitrogenAlters biological activity compared to unsubstituted derivatives

The uniqueness of 3-(Bromomethyl)pyrrolidin-2-one lies in its specific reactivity due to the bromomethyl group, which enhances its utility in synthetic applications compared to its chlorinated or unsubstituted counterparts.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

176.97893 g/mol

Monoisotopic Mass

176.97893 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-25-2023

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